molecular formula C9H10Cl3NO B6244913 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2408963-21-1

6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B6244913
CAS No.: 2408963-21-1
M. Wt: 254.5
InChI Key:
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Description

6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO·HCl It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-1-benzopyran-4-one.

    Reduction: The ketone group in 6,8-dichloro-2H-1-benzopyran-4-one is reduced to form 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol.

    Amination: The hydroxyl group in 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is then converted to an amine group through a suitable amination reaction, resulting in 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Batch Processing: Utilizing batch reactors to carry out the synthesis in large quantities.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the benzopyran ring or the amine group.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of chlorine atoms at positions 6 and 8, which may enhance its biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

2408963-21-1

Molecular Formula

C9H10Cl3NO

Molecular Weight

254.5

Purity

95

Origin of Product

United States

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